PI3Kα Inhibitor Potency: 6-Methyl-8-aryl Substitution Delivers 98.6% Inhibition and IC₅₀ = 150 nM
In a systematic SAR study of 2,6,8-trisubstituted imidazo[1,2-a]pyridines as PI3Kα inhibitors, the 8-position was identified as the critical vector for projecting substituents into the PI3Kα affinity binding pocket [1]. Compounds were synthesized via Suzuki-Miyaura coupling of 8-bromo intermediates with aryl boronic acids—the exact transformation for which {6-methylimidazo[1,2-a]pyridin-8-yl}boronic acid hydrochloride is designed as the reverse-polarity building block. The optimal compound 35 (bearing a 6-methyl and an optimized 8-aryl substituent) achieved 98.6 ± 0.4% inhibition at 10 µM and an enzymatic IC₅₀ of 0.15 ± 0.02 µM (150 nM) against PI3Kα, with antiproliferative IC₅₀ values of 7.9 µM (T47D) and 9.4 µM (MCF-7) in breast cancer cell lines [1]. In contrast, the 6-unsubstituted analog (compound 46, R₁ = H) showed only 40.2 ± 3.0% inhibition at 10 µM, while compound 45 (R₁ = Cl) showed 59.8 ± 3.5% [1]. This demonstrates that the 6-methyl group present in the target compound is a pharmacophoric requirement, not an interchangeable substituent.
| Evidence Dimension | PI3Kα enzymatic inhibition (% at 10 µM) and IC₅₀ |
|---|---|
| Target Compound Data | Target compound provides 6-CH₃ + C8-B(OH)₂ handle enabling access to compound 35-like pharmacophores (98.6% inhibition; IC₅₀ = 0.15 µM) [1] |
| Comparator Or Baseline | Compound 46 (R₁ = H, i.e., lacking 6-methyl): 40.2% inhibition; Compound 45 (R₁ = Cl): 59.8% inhibition; Compound 15 (6-CH₃, unoptimized 8-Ar): 31.9% inhibition [1] |
| Quantified Difference | ~2.5-fold increase in % inhibition from R₁ = H (40.2%) to R₁ = CH₃ (31.9–98.6%); optimal 8-Ar with 6-CH₃ yields 98.6% vs. 40.2% for H [1] |
| Conditions | Kinase-Glo™ assay, ATP at 25 µM; PIK-75 as positive control; PI3Kα enzymatic assay [1] |
Why This Matters
Procurement of this specific building block enables direct access to the 2,6,8-trisubstituted chemotype validated in a peer-reviewed PI3Kα inhibitor program; alternative regioisomers cannot yield the same substitution pattern.
- [1] Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023, 38(1), 2155638. DOI: 10.1080/14756366.2022.2155638. View Source
